O-dodecanoylcarnitine

Description

Contextualization within Acylcarnitine Biology

O-dodecanoylcarnitine is a member of the acylcarnitine family, a group of compounds essential for energy metabolism. metwarebio.com Acylcarnitines are formed when a fatty acid is attached to carnitine, a small, water-soluble molecule derived from the amino acids lysine (B10760008) and methionine. metwarebio.comresearchgate.net This process allows for the transport of fatty acids into the mitochondria, the powerhouses of the cell, where they undergo β-oxidation to produce energy. hmdb.cahmdb.ca The general function of acylcarnitines is to facilitate the movement of acyl-groups from the cytoplasm into the mitochondria for this energy production process. hmdb.cahmdb.ca this compound specifically involves the esterification of a dodecanoic acid (a 12-carbon fatty acid) to carnitine. hmdb.ca

The profile of acylcarnitines in bodily fluids like blood and urine can serve as a valuable biomarker, reflecting the body's metabolic state. metwarebio.com Elevated levels of certain acylcarnitines can indicate metabolic dysregulation. For instance, increased concentrations of medium-chain acylcarnitines may point to a deficiency in the enzyme medium-chain acyl-CoA dehydrogenase, which is crucial for fatty acid oxidation. metwarebio.com

Historical Perspectives in Metabolic Research

The discovery of acylcarnitines dates back over seven decades, marking a significant milestone in understanding cellular energy production. hmdb.ca Carnitine itself was first identified in meat extracts in 1905, with its chemical structure being elucidated in 1927. biocrates.com The crucial role of carnitine and its acylated forms, like this compound, in fatty acid metabolism has been a subject of extensive research since. researchgate.netnih.govnih.gov

Historically, the study of acylcarnitines has been instrumental in diagnosing inborn errors of metabolism. biocrates.comrsu.lv Newborn screening programs have utilized acylcarnitine profiling for decades to detect these genetic disorders early. biocrates.com More recently, research has expanded to investigate the association of acylcarnitine levels, including this compound, with various chronic and acquired diseases. rsu.lvnih.gov Studies have explored the link between altered acylcarnitine profiles and conditions such as type 2 diabetes, cardiovascular disease, and Graves' disease. nih.govfrontiersin.orgnih.gov For example, research has shown that patients with Graves' hyperthyroidism have significantly higher levels of medium and long-chain acylcarnitines compared to healthy individuals. nih.gov

Classification as a Medium-Chain Acylcarnitine

Acylcarnitines are categorized based on the length of their fatty acid chain. rsu.lv this compound, having a 12-carbon acyl group, is classified as a medium-chain acylcarnitine (MCAC). metwarebio.comhmdb.ca The classification systems for acylcarnitines generally follow the categorization of fatty acids. rsu.lv

Different sources provide slightly varied ranges for these classifications:

Short-chain acylcarnitines (SCACs): C2 to C5 carbons. rsu.lvresearchgate.net

Medium-chain acylcarnitines (MCACs): C6 to C12 or C13 carbons. metwarebio.comhmdb.carsu.lvresearchgate.net

Long-chain acylcarnitines (LCACs): C13 or C14 to C20 or C21 carbons. metwarebio.comhmdb.carsu.lvresearchgate.net

Very-long-chain acylcarnitines (VLCACs): Greater than C20 or C21 carbons. rsu.lvresearchgate.net

This compound falls squarely within the medium-chain category. metwarebio.comhmdb.ca MCACs are typically less abundant than short-chain acylcarnitines. rsu.lv The synthesis of medium-chain acylcarnitines like this compound occurs in the peroxisomes, mediated by the enzyme carnitine octanoyltransferase. hmdb.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H37NO4 nih.gov |

| Molecular Weight | 343.5 g/mol nih.gov |

| IUPAC Name | 3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate nih.gov |

Table 2: Classification of Acylcarnitines by Chain Length

| Classification | Carbon Chain Length | Example |

|---|---|---|

| Short-Chain (SCAC) | C2-C5 | Acetylcarnitine (C2) metwarebio.com |

| Medium-Chain (MCAC) | C6-C12 | This compound (C12) , Octanoylcarnitine (C8) metwarebio.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acylcarnitine |

| Carnitine |

| Lysine |

| Methionine |

| Dodecanoic acid |

| Acetylcarnitine |

| Octanoylcarnitine |

| Palmitoylcarnitine (B157527) |

| Malonylcarnitine |

| Propionylcarnitine |

| Butyrylcarnitine |

| Hexanoylcarnitine |

| Decanoylcarnitine (B1670086) |

| Hydroxytetradecanoylcarnitine |

| Hexadecanoylcarnitine |

| Hydroxyhexadecanoylcarnitine |

| Octadecanoylcarnitine |

| Hydroxyoctadecanoylcarnitine |

| Octadecenoylcarnitine |

| Dodecanoylcarnitine |

| Hydroxytetradecadienylcarnitine |

| Tetradecenoylcarnitine |

| Hydroxypalmitoylcarnitine |

| 3-hydroxystearoylcarnitine |

| 3-hydroxyoleoylcarnitine |

| Linoleoylcarnitine |

| Valine |

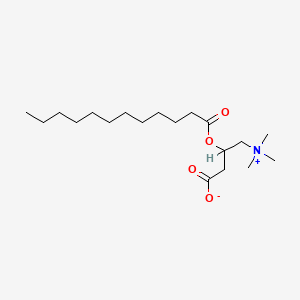

Structure

2D Structure

Properties

CAS No. |

2466-77-5 |

|---|---|

Molecular Formula |

C19H37NO4 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3 |

InChI Key |

FUJLYHJROOYKRA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origin of Product |

United States |

Central Role in Metabolic Pathways

Fatty Acid Oxidation and Energy Homeostasis

The breakdown of fatty acids is a critical source of energy for many tissues, particularly during periods of fasting or prolonged exercise. nih.gov O-dodecanoylcarnitine is an essential intermediate in this process, ensuring a steady supply of fuel for the mitochondrial furnace.

Mitochondrial Beta-Oxidation Process

This compound is formed when a dodecanoyl group from dodecanoyl-CoA is transferred to carnitine. This reaction allows the fatty acyl group to be transported across the inner mitochondrial membrane, a barrier that is otherwise impermeable to long- and medium-chain fatty acyl-CoAs. utah.eduyoutube.com Once inside the mitochondrial matrix, the dodecanoyl group is transferred back to coenzyme A, reforming dodecanoyl-CoA. utah.edu This regenerated dodecanoyl-CoA can then enter the β-oxidation spiral.

The β-oxidation process is a cyclical series of four enzymatic reactions that systematically shortens the fatty acyl-CoA chain by two carbon atoms in each cycle. libretexts.org These reactions include oxidation, hydration, oxidation, and thiolysis. libretexts.org For dodecanoyl-CoA, this cycle repeats, producing acetyl-CoA in each round. The acetyl-CoA then enters the citric acid cycle for further oxidation. libretexts.org

Adenosine Triphosphate (ATP) Generation Mechanisms

The breakdown of this compound is a highly efficient process for generating ATP. The β-oxidation of the dodecanoyl-CoA derived from this compound produces reduced coenzymes, namely NADH and FADH2, in each cycle. libretexts.orgkhanacademy.org These electron carriers then donate their electrons to the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane.

As electrons are passed down the chain, energy is released and used to pump protons from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient that drives the synthesis of ATP by the enzyme ATP synthase. The complete oxidation of the acetyl-CoA molecules generated from dodecanoyl-CoA in the citric acid cycle also produces additional NADH, FADH2, and ATP (or its equivalent, GTP). The disturbance of the balance between ATP supply and demand can lead to significant stress on myocardial energetics and potentially heart failure. mdpi.com

Contribution to Cellular Energy Balance

By facilitating the efficient breakdown of fatty acids, this compound plays a crucial role in maintaining cellular energy balance. nih.gov During times of high energy demand or when glucose availability is low, the oxidation of fatty acids becomes the primary source of ATP. nih.gov The carnitine system, including the formation and transport of this compound, ensures that these fatty acid fuels can be readily accessed and utilized by the mitochondria. nih.gov This process is vital for the proper function of energy-intensive organs such as the heart, skeletal muscle, and liver. nih.gov

Carnitine Shuttle System Dynamics

The transport of fatty acids into the mitochondria is a tightly regulated process orchestrated by the carnitine shuttle system. nih.gov this compound is a key passenger on this shuttle, enabling the movement of its fatty acyl group across the mitochondrial membranes.

Transport of Fatty Acyl-CoAs Across Mitochondrial Membranes

The inner mitochondrial membrane is impermeable to long-chain and medium-chain fatty acyl-CoAs. utah.eduyoutube.com The carnitine shuttle overcomes this barrier through a series of coordinated steps. The process begins with the enzyme carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, which catalyzes the transfer of the fatty acyl group from acyl-CoA to carnitine, forming an acylcarnitine like this compound. mhmedical.comresearchgate.net

This newly formed this compound is then transported across the inner mitochondrial membrane by a specific carrier protein called the carnitine-acylcarnitine translocase (CACT). mhmedical.comresearchgate.net Once inside the mitochondrial matrix, a second enzyme, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process. mhmedical.comresearchgate.net CPT2 transfers the fatty acyl group from this compound back to coenzyme A, regenerating the fatty acyl-CoA, which can then enter β-oxidation. utah.edu

Interplay with Free Carnitine Pools

The carnitine shuttle system relies on a dynamic interplay between acylated carnitines, such as this compound, and the pool of free carnitine. nih.gov The transport of this compound into the mitochondrial matrix is coupled with the export of a free carnitine molecule back to the cytosol by the carnitine-acylcarnitine translocase. researchgate.net This antiport mechanism ensures that the cytosolic pool of free carnitine is replenished and available to accept more fatty acyl groups, thus maintaining the continuous operation of the shuttle.

The ratio of acylcarnitines to free carnitine can serve as an indicator of the metabolic state of the cell. bevital.no In situations of high fatty acid oxidation, the concentration of acylcarnitines, including this compound, will increase relative to free carnitine. Conversely, when fatty acid oxidation is low, the level of free carnitine will be higher. This balance is crucial for regulating the flow of fatty acids into the mitochondria and for preventing the toxic accumulation of fatty acyl-CoAs in the cytoplasm. researchgate.net

: Peroxisomal Metabolism and Acylcarnitine Formation

Peroxisomes are cellular organelles that play a crucial role in lipid metabolism, including the breakdown of very-long-chain fatty acids and branched-chain fatty acids. nih.gov this compound is intricately linked to these peroxisomal activities.

Role of Carnitine Octanoyltransferase (CrOT) Activity

The synthesis of medium-chain acylcarnitines like this compound within peroxisomes is primarily catalyzed by the enzyme carnitine O-octanoyltransferase (CrOT). hmdb.canih.gov CrOT is responsible for the reversible transfer of medium-chain acyl groups (ranging from C5 to C12) from their coenzyme A (CoA) esters to L-carnitine. hmdb.cawikipedia.org This enzymatic reaction is vital for buffering the peroxisomal acyl-CoA pool and for exporting medium-chain fatty acids from the peroxisome in the form of acylcarnitines. nih.gov While its primary substrate is octanoyl-CoA, CrOT exhibits activity towards a range of medium-chain acyl-CoAs, including dodecanoyl-CoA, the precursor to this compound. wikipedia.orgnih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Location | Function | Substrates | Products |

|---|---|---|---|---|

| Carnitine O-octanoyltransferase (CrOT) | Peroxisome | Catalyzes the formation of medium-chain acylcarnitines | Medium-chain acyl-CoAs (e.g., dodecanoyl-CoA), L-carnitine | Medium-chain acylcarnitines (e.g., this compound), Coenzyme A |

| Peroxisomal Acyl-CoA Oxidase | Peroxisome | Catalyzes the initial step of peroxisomal beta-oxidation | Very-long-chain acyl-CoAs, Dicarboxylyl-CoA esters | 2-trans-enoyl-CoA, H2O2 |

Peroxisomal Fatty Acid Shortening and Export

Peroxisomes are responsible for the initial breakdown, or shortening, of very-long-chain fatty acids (VLCFAs) through a process called beta-oxidation. youtube.com This process shortens the fatty acid chains to a medium-chain length. Once shortened, these medium-chain acyl-CoAs, such as dodecanoyl-CoA, can be converted to their corresponding acylcarnitines by CrOT. hmdb.canih.gov This conversion to this compound facilitates the export of these shortened fatty acid chains from the peroxisome. nih.govnih.gov These exported acylcarnitines can then be transported to the mitochondria for complete oxidation to generate ATP. nih.gov This interplay between peroxisomes and mitochondria is essential for efficient energy production from fatty acids. nih.govnih.gov

Other Metabolic Interconnections

The significance of this compound extends beyond peroxisomal fatty acid oxidation, connecting to broader lipid and amino acid metabolic networks.

Link to Lipid Metabolism Pathways

Table 2: Metabolic Pathways Interconnected with this compound

| Metabolic Pathway | Connection to this compound | Key Molecules |

|---|---|---|

| Peroxisomal Beta-Oxidation | Formation from the shortening of very-long-chain fatty acids and export from the peroxisome. | Very-long-chain fatty acids, Dodecanoyl-CoA, CrOT |

| Mitochondrial Beta-Oxidation | Transport of the dodecanoyl group into the mitochondria for complete oxidation. | Carnitine shuttle, Acetyl-CoA |

| Lipid Synthesis (Lipogenesis) | The end product of its breakdown, acetyl-CoA, is a precursor for fatty acid and cholesterol synthesis. | Acetyl-CoA |

| Amino Acid Metabolism | Carnitine is synthesized from the amino acids lysine (B10760008) and methionine. Acyl-CoAs derived from branched-chain amino acid degradation can be substrates for carnitine acyltransferases. | Lysine, Methionine, Branched-chain amino acids (Leucine, Isoleucine, Valine) |

Relationship with Amino Acid Metabolism

The formation and function of this compound are indirectly yet significantly linked to amino acid metabolism. The carnitine component of the molecule is synthesized in the body from the essential amino acids lysine and methionine. youtube.com Therefore, the availability of these amino acids can influence the cellular carnitine pool and, consequently, the formation of acylcarnitines like this compound. Moreover, the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine produces acyl-CoA intermediates. nih.govresearchgate.net Peroxisomal carnitine acyltransferases, including CrOT, can act on these branched-chain acyl-CoAs, converting them to their respective acylcarnitines. researchgate.net This provides a mechanism for the transport and further metabolism of these amino acid-derived carbon skeletons, highlighting a broader role for carnitine-dependent transport in integrating fatty acid and amino acid catabolism. nih.govnih.gov

Molecular and Cellular Mechanisms of Action

Cellular Signaling Pathway Modulation

O-dodecanoylcarnitine has been shown to modulate several intracellular signaling cascades, thereby influencing a range of cellular functions from inflammation to cell proliferation. unil.chfudan.edu.cnresearchgate.net

MAPK/ERK Pathway: Studies have indicated that this compound can influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. fudan.edu.cnresearchgate.net In mouse alveolar epithelial cells, this compound treatment led to the activation of the p38 MAPK pathway, which was associated with an exacerbated inflammatory and oxidative stress response. fudan.edu.cnfudan.edu.cn This activation was found to be mediated by the S1PR2 receptor and involved the dephosphorylation of SHP-1. fudan.edu.cn The MAPK pathway is a critical regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.combioscientifica.com

Protein Kinase C (PKC): Some acylcarnitines have been shown to modulate the activity of protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. selleckchem.comnih.gov For example, acetyl-L-carnitine has been demonstrated to increase PKC activity. nih.gov While direct evidence for this compound is specific, the general class of acylcarnitines has been implicated in PKC signaling modulation. ebi.ac.uk

Other Signaling Interactions: Research suggests that the accumulation of acylcarnitines can lead to cellular stress and inflammation, which involves a complex network of signaling pathways. unil.ch In the context of inflammatory bowel disease, this compound has been linked to alterations in oxidative phosphorylation and NAD metabolism. nih.gov

The amphiphilic nature of this compound, with its charged carnitine head group and long acyl chain, facilitates its interaction with cellular membranes. nih.gov

Membrane Fluidity and Integrity: Long-chain acylcarnitines can insert into lipid bilayers and alter membrane fluidity. nih.govnih.gov While low concentrations might stabilize membranes, higher concentrations can have a detergent-like effect, potentially disrupting membrane integrity. nih.govnih.gov Studies on model membranes have shown that acylcarnitines with chain lengths of 12 carbons or less, like this compound, exhibit significant partitioning into the aqueous phase. nih.gov The interaction of acylcarnitines with membranes is generally slow in terms of transmembrane diffusion ("flip-flop") due to the zwitterionic nature of the carnitine head group. nih.gov

Mitochondrial Permeability Transition (MPT): The accumulation of long-chain acyl-CoAs and acylcarnitines can induce the mitochondrial permeability transition (MPT), a sudden increase in the permeability of the inner mitochondrial membrane. nih.govnih.gov This event can lead to mitochondrial swelling, release of cytochrome c, and ultimately, apoptosis. nih.govfrontiersin.org L-carnitine has been shown to suppress MPT induced by palmitoyl-CoA. nih.gov

Impact on Cellular Homeostasis

Link to Oxidative Stress Responses

This compound, a medium-chain acylcarnitine, has been implicated in cellular oxidative stress responses. Research indicates that this metabolite can contribute to the exacerbation of inflammatory and oxidative stress conditions. fudan.edu.cn A notable study on mouse alveolar epithelial cells (MLE-12) demonstrated that treatment with dodecanoylcarnitine led to a significant increase in the levels of intracellular reactive oxygen species (ROS). fudan.edu.cn

The mechanism behind this pro-oxidative effect involves the activation of specific signaling pathways. The study revealed that dodecanoylcarnitine, along with myristoleic acid, activates the S1PR2 receptor. This activation, in turn, promotes the dephosphorylation of SHP-1 (src homology 2 domain-containing phosphatase 1) and leads to the activation of the p-p38 MAPK (mitogen-activated protein kinase) pathway. fudan.edu.cn The culmination of this cascade is an intensified inflammatory and oxidative stress response within the cells. fudan.edu.cn

Further evidence linking this compound to oxidative stress comes from metabolomic studies in various conditions. For instance, in a rat model simulating postmenopausal hypertension, a state often associated with increased oxidative stress, this compound was found to be significantly upregulated in aortic tissue. elifesciences.orgnih.gov Additionally, broader metabolic signaling pathways involving amino acids like phenylalanine and tyrosine, which are connected to the regulation of oxidative stress, have been associated with acylcarnitines. researchgate.net

Role in Mitochondrial Homeostasis

The primary and most fundamental role of this compound at the cellular level is intrinsically linked to mitochondrial homeostasis through its function in fatty acid metabolism. As an acylcarnitine, its main purpose is to facilitate the transport of a dodecanoyl- group (a 12-carbon fatty acid) from the cytoplasm into the mitochondrial matrix. hmdb.ca This transport is a critical step for the process of mitochondrial β-oxidation, where fatty acids are broken down to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP, the cell's main energy currency. hmdb.cahmdb.ca

This transport mechanism is essential for maintaining a proper balance of fatty acid metabolism and ensuring a steady supply of substrates for energy production, which is a cornerstone of mitochondrial homeostasis. rsu.lv this compound is synthesized from its corresponding fatty acid by esterification with L-carnitine. rsu.lv This reaction can be catalyzed by carnitine acyltransferases located on the mitochondrial membranes.

However, the role of acylcarnitines in mitochondrial homeostasis can be complex. While crucial for energy production, an abnormal accumulation of medium and long-chain acylcarnitines within the mitochondria can be detrimental. Elevated levels of these metabolites are often markers for deficits in mitochondrial β-oxidation activity, which can occur in various inherited metabolic disorders or other pathological states. hmdb.carsu.lv Such accumulation can interfere with mitochondrial function, including energy production and cellular signaling, thereby disrupting mitochondrial homeostasis. rsu.lv For example, high concentrations of long-chain acylcarnitines have been associated with adverse effects on cardiac electrophysiology and insulin (B600854) signaling, highlighting their role as modulators of cellular stress. rsu.lv

Detailed Research Findings

| Finding | Model System | Key Outcomes | Reference |

| Exacerbation of Oxidative Stress | Mouse Alveolar Epithelial Cells (MLE-12) | Dodecanoylcarnitine treatment increased intracellular Reactive Oxygen Species (ROS) and activated the p-p38 MAPK pathway, leading to heightened oxidative stress and inflammation. | fudan.edu.cn |

| Upregulation in Hypertension Model | Ovariectomized Rat Aortic Tissue | This compound levels were significantly upregulated in a model of postmenopausal hypertension, a condition linked to oxidative stress. | elifesciences.orgnih.govelifesciences.org |

| Fatty Acid Transport | General Cellular Metabolism | This compound is essential for transporting 12-carbon fatty acids into the mitochondria for β-oxidation and energy production. | hmdb.cahmdb.ca |

| Modulation of Cellular Stress | General Cellular Pathophysiology | Accumulation of acylcarnitines, including medium-chain variants like this compound, can indicate mitochondrial dysfunction and contribute to cellular stress. | rsu.lv |

Investigative Research in Disease Models and Pathogenesis

Inborn Errors of Fatty Acid Oxidation Metabolism

O-dodecanoylcarnitine, an ester of dodecanoic acid and carnitine, is a key intermediate in the transport of medium-chain fatty acids into the mitochondria for beta-oxidation. Its accumulation in blood and tissues is a hallmark of several inherited metabolic disorders where this pathway is impaired.

Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is an autosomal recessive disorder that impairs the initial step of mitochondrial beta-oxidation of long-chain fatty acids. frontiersin.org In VLCADD, the genetic defect in the ACADVL gene leads to the accumulation of various long-chain acylcarnitines. nih.gov

Furthermore, studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from VLCADD patients have shown that the deficiency results in an accumulation of long-chain acylcarnitines, leading to electrophysiological abnormalities. frontiersin.org

| Model System | Key Findings Related to Acylcarnitines | Reference |

| VLCAD Knockout Mice | Significant induction of long-chain acylcarnitine production in the liver during fasting and cold stress. | researchgate.net |

| VLCAD Knockout Mice | Exercise leads to the accumulation of acylcarnitines in skeletal muscle with a corresponding decrease in free carnitine. | researchgate.net |

| VLCADD hiPSC-CMs | Deficiency in VLCAD leads to the accumulation of long-chain acylcarnitines, associated with higher intracellular Ca2+ and action potential shortening. | frontiersin.org |

| Surfactant/Virus Mouse Model | Combined treatment induced significant increases in medium-chain (C6-C12) and long-chain (C14-C20) acylcarnitines in serum. | nih.gov |

Carnitine Palmitoyltransferase (CPT) II deficiency is the most prevalent inherited disorder of long-chain fatty acid oxidation that affects skeletal muscle. mdpi.com The CPT system, comprising CPT I and CPT II, is essential for transporting long-chain fatty acids across the mitochondrial membrane. A defect in CPT II leads to an inability to properly metabolize these fatty acids, resulting in the buildup of long-chain acylcarnitines in the plasma. nih.gov

This compound is among the acylcarnitines that can be elevated in CPT deficiencies. hmdb.ca The myopathic form of CPT II deficiency, the most common presentation, is characterized by exercise-induced muscle pain and myoglobinuria. nih.gov Diagnosis is supported by the detection of elevated levels of long-chain acylcarnitines, particularly C16 (palmitoylcarnitine) and C18:1 (oleoylcarnitine), in the blood. nih.govnih.gov While not a primary marker, the elevation of C12 reflects the broader metabolic blockade.

There are three main clinical presentations of CPT II deficiency: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a milder myopathic form. mdpi.com The two more severe forms are multisystemic diseases characterized by liver failure, cardiomyopathy, and hypoketotic hypoglycemia. mdpi.com In all forms, the underlying biochemical defect leads to the accumulation of acylcarnitines due to the stalled oxidation process.

| CPT II Deficiency Form | Typical Clinical Features | Biochemical Hallmarks |

| Lethal Neonatal | Liver failure, cardiomyopathy, cystic dysplastic kidneys, early death. mdpi.comnih.gov | Reduced CPT II activity in multiple organs, increased long-chain acylcarnitines in serum. mdpi.com |

| Severe Infantile | Hypoketotic hypoglycemia, liver failure, cardiomyopathy, peripheral myopathy. mdpi.comnih.gov | Similar to the neonatal form, often triggered by illness. mdpi.com |

| Myopathic | Exercise-induced myalgia, rhabdomyolysis, myoglobinuria. mdpi.comnih.gov | Elevated C16 and C18:1 acylcarnitines in blood; C12 may also be elevated. nih.govhmdb.ca |

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II, is an inborn error of metabolism affecting the oxidation of fatty acids and amino acids. researchgate.net It is caused by defects in electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO). researchgate.net This impairment causes a widespread buildup of acyl-CoAs, which are then converted to a characteristic profile of elevated short-, medium-, and long-chain acylcarnitines in the blood. researchgate.net

This compound (C12) is one of the medium-chain acylcarnitines that is typically elevated in the plasma of individuals with MADD. hmdb.caresearchgate.net The disease has a wide range of clinical severity, from severe neonatal-onset forms with congenital anomalies to milder, later-onset forms presenting with metabolic crises or muscle weakness. nih.gov The characteristic MADD-like acylcarnitine profile, including elevated this compound, is a key diagnostic indicator. researchgate.net

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHADD) deficiency is a disorder of fatty acid beta-oxidation that affects the activity of the mitochondrial trifunctional protein (MTP). nih.govnih.gov This enzymatic defect disrupts the breakdown of long-chain fatty acids, leading to an insufficient energy supply and the accumulation of toxic metabolic intermediates. nih.gov

Metabolic Dysregulation Studies

Dysregulation of fatty acid metabolism is a key feature in the development of insulin (B600854) resistance and type 2 diabetes (T2D). researchgate.net Acylcarnitines, as intermediates of incomplete fatty acid oxidation, have been investigated as potential biomarkers linking lipid metabolism to the pathogenesis of diabetes and its complications.

Studies have shown that this compound is elevated in the blood of individuals with T2D who have cardiovascular disease (CVD), suggesting it may be a marker of this specific complication. hmdb.ca In a broader context, the accumulation of various acylcarnitines is thought to contribute to mitochondrial stress and cellular dysfunction, which can impair insulin signaling and beta-cell function. nih.gov Research has demonstrated that certain plasma acylcarnitine profiles are associated with diabetic nephropathy in patients with T2D. nih.gov While many studies focus on short-chain acylcarnitines like acetylcarnitine (C2), the elevation of medium- and long-chain species points to a more global mitochondrial dysfunction in diabetic states. nih.govfrontiersin.org

| Condition | Finding Related to this compound | Implication | Reference |

| Type 2 Diabetes with CVD | This compound is elevated in the blood or plasma. | May serve as a biomarker for cardiovascular complications in T2D. | hmdb.ca |

| Type 2 Diabetes | Dysregulated fatty acid metabolism leads to alterations in the acylcarnitine pool. | Accumulation of acylcarnitines is linked to insulin resistance and beta-cell dysfunction. | researchgate.netnih.gov |

Obesity and Insulin Resistance Models

In models of diet-induced obesity and insulin resistance, this compound, as a member of the long-chain acylcarnitine group, is implicated in metabolic dysregulation. The concept of lipotoxicity suggests that an excess supply of lipids and their subsequent accumulation in insulin-sensitive tissues like skeletal muscle can interfere with metabolic pathways responsive to insulin. nih.gov Animal studies support this, showing that in various insulin-resistant rat models, tissue carnitine levels were diminished, a condition exacerbated by a high-fat diet. nih.gov

Table 1: Findings in CPT2 Deletion Mouse Model

| Model | Key Genetic Modification | Primary Metabolic Effect | Outcome in High-Fat Diet |

|---|

Dysregulation of General Lipid Metabolism

The dysregulation of lipid metabolism is a central feature of many metabolic diseases, and acylcarnitines are key indicators of this imbalance. L-carnitine and its acylated esters are essential for transporting long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. nih.gov An imbalance in this process, often seen in conditions like obesity and type 2 diabetes, can lead to the accumulation of specific acylcarnitine species. mdpi.com This accumulation reflects a mismatch between fatty acid uptake and their oxidation within the mitochondria. nih.gov

Studies in high-fat diet-induced models of lipid metabolism dysfunction have shown alterations in L-carnitine levels in both circulation and skeletal muscle. researchgate.net In humans, dyslipidemia, characterized by abnormal levels of triglycerides, total cholesterol, LDL-C, and HDL-C, is a major risk factor for atherosclerosis. nih.gov Meta-analyses of clinical trials have investigated the role of L-carnitine supplementation as a potential modulator of lipid profiles, suggesting a link between the carnitine system and systemic lipid regulation. nih.gov The accumulation of acylcarnitines is therefore considered a marker of mitochondrial dysfunction and an indicator of impaired fatty acid metabolism. frontiersin.org

Cardiovascular Pathophysiology Models

In the context of cardiovascular disease, the profile of circulating acylcarnitines, including this compound, is increasingly recognized as a reflection of myocardial metabolic health.

Myocardial Energy Metabolism Disturbances

The heart relies heavily on the oxidation of fatty acids for its substantial energy requirements. Disturbances in this metabolic process are a hallmark of various cardiac pathologies. In conditions of reduced oxygen availability, such as ischemia, mitochondrial fatty acid oxidation is impaired. frontiersin.orgnih.gov This impairment leads to the accumulation of fatty acid intermediates, including acyl-CoAs and consequently, acylcarnitines like this compound, within the mitochondria. frontiersin.orgnih.gov This buildup of long-chain acylcarnitines can disrupt mitochondrial membrane function and further impair energy metabolism, contributing to cellular stress and inflammation. frontiersin.orgnih.gov Therefore, elevated levels of these metabolites are considered indicators of a mitochondrial imbalance between fatty acid and glucose oxidation in the heart. nih.gov

Cardiac Ischemia Research

During cardiac ischemia, the lack of oxygen severely inhibits the aerobic oxidation of fatty acids, the primary energy source for cardiomyocytes. nih.gov This leads to an accumulation of incompletely oxidized fatty acids, which are often found in their carnitine-bound form as acylcarnitines. nih.gov This accumulation is considered toxic to the cell, contributing to lipotoxicity and intracellular acidosis, which further suppresses energy production and increases oxidative stress. nih.gov These processes can ultimately lead to the degradation of organelles and cardiomyocyte apoptosis. nih.gov Research has shown that in patients with coronary heart disease, which is characterized by chronic or acute ischemia, there is a significant alteration in the profile of circulating acylcarnitines. frontiersin.orgnih.gov Specifically, levels of dodecanoylcarnitine (C12) were found to be significantly higher in patients with chronic heart failure of ischemic etiology. nih.gov

Heart Failure Models

Heart failure (HF) is consistently associated with profound alterations in energy metabolism. researchgate.net Studies involving patients with chronic heart failure (CHF) have identified specific acylcarnitines as potential markers of disease severity and progression. In a study of patients with CHF of ischemic etiology, levels of several medium- and long-chain acylcarnitines, including dodecanoylcarnitine (C12), were significantly elevated compared to control groups. nih.gov These elevated acylcarnitine levels showed positive correlations with indicators of disease severity, such as the New York Heart Association (NYHA) functional class and remodeling of the heart chambers. nih.gov The accumulation of these metabolites is thought to reflect the metabolic remodeling that occurs in the failing heart, where mitochondrial dysfunction leads to a shift away from fatty acid oxidation. nih.gov This metabolic dysregulation is a key area of investigation in understanding the pathophysiology of heart failure. researchgate.net

Table 2: Association of Acylcarnitines in Cardiovascular Models

| Acylcarnitine Species | Associated Condition | Key Finding |

|---|---|---|

| Long-chain acylcarnitines | Cardiac Ischemia | Accumulate due to impaired fatty acid oxidation, contributing to cellular stress frontiersin.orgnih.gov |

| Dodecanoylcarnitine (C12) | Chronic Heart Failure (Ischemic) | Levels are significantly higher in patients and correlate with disease severity nih.gov |

Neurological and Neuropsychiatric Disease Models

The carnitine system, including L-carnitine and its acetylated form, acetyl-L-carnitine (ALCAR), plays a vital role in central nervous system function, primarily through its involvement in energy metabolism. eurekaselect.comscispace.com ALCAR, in particular, is noted for its ability to cross the blood-brain barrier and support mitochondrial energy production, act as a neuromodulator, and provide neuroprotection. eurekaselect.comscispace.com

Research has explored the link between carnitine metabolism and various neurological and psychiatric disorders. nih.govnih.gov Energy depletion and ammonia (B1221849) accumulation are neurotoxic events that are thought to underlie the progression of many neurological conditions, especially in the elderly. eurekaselect.comscispace.com By enhancing β-oxidation and promoting the elimination of ammonia, the carnitine system can positively impact the central nervous system. eurekaselect.comscispace.com Clinical investigations have studied the role of carnitines in conditions such as Alzheimer's disease, depression, neuropathic pain, and Parkinson's disease. eurekaselect.comnih.gov While much of the research focuses on L-carnitine and acetyl-L-carnitine, the underlying principle relates to the importance of maintaining proper mitochondrial function and metabolic balance, a process in which the entire acylcarnitine pool is involved. eurekaselect.com

Table 3: Investigated Role of Carnitines in Neurological Disorders

| Disorder | Investigated Role of Carnitine/Acetyl-L-Carnitine |

|---|---|

| Alzheimer's Disease | Studied for neuroprotective effects and impact on cognitive deterioration eurekaselect.comnih.gov |

| Depression | Investigated as a potential modulator of energy metabolism linked to mood disorders eurekaselect.com |

| Neuropathic Pain | Explored for its potential role in nerve function and protection eurekaselect.com |

Alzheimer's Disease Pathogenesis Research

Alterations in the metabolism of acylcarnitines have been identified as a potential feature of Alzheimer's disease (AD). While the direct pathogenic role of this compound is still under investigation, studies focusing on acylcarnitine profiles in AD patients have revealed significant changes in medium-chain acylcarnitines.

One study found that patients with Alzheimer's disease exhibit significantly lower plasma levels of several medium-chain acylcarnitines, including this compound (C12), when compared to healthy individuals and those with mild cognitive impairment. unich.itnih.gov Furthermore, a correlation has been observed between lower concentrations of these medium-chain acylcarnitines and reduced gray matter volume in the prefrontal cortex of Alzheimer's patients. unich.it This suggests a potential link between depleted levels of specific acylcarnitines and the neurodegenerative processes characteristic of the disease.

Broader investigations into the metabolic landscape of Alzheimer's disease support the notion that the synthesis and transport of acylcarnitines are altered. isbscience.orgresearchgate.netduke.edu These alterations in the metabolism of short and medium-chain acylcarnitines are considered potential metabolic features of Alzheimer's disease. isbscience.orgresearchgate.net The underlying mechanisms are thought to be related to mitochondrial dysfunction, a well-established factor in AD pathogenesis. unich.itmdpi.com

Table 1: this compound in Alzheimer's Disease Research

| Finding | Implication in Pathogenesis |

|---|---|

| Lower plasma levels of this compound in AD patients. unich.itnih.gov | May indicate impaired fatty acid oxidation and mitochondrial dysfunction. |

| Association between lower this compound levels and reduced prefrontal gray matter volume. unich.it | Suggests a link between metabolic deficits and neurodegeneration. |

Depression Models and Acylcarnitine Profiles

Research into the biochemical underpinnings of depression has identified significant associations between acylcarnitine profiles and the presence and severity of depressive symptoms. This compound has been specifically implicated in these studies.

An epidemiological study involving over 1,000 participants identified lower levels of medium-chain acylcarnitines, including dodecanoylcarnitine (C12), in individuals with elevated depressive symptoms. nih.govresearchgate.net Further supporting this, the concentration of several medium- and long-chain acylcarnitines, including this compound, has been found to be negatively correlated with the severity of depression as measured by the Hamilton Depression Rating Scale. nih.gov

These findings suggest that dysregulation of fatty acid β-oxidation and mitochondrial function may play a role in the pathophysiology of major depression. nih.gov The observed decrease in medium- and long-chain acylcarnitines in depressed patients, and the subsequent increase in their levels following antidepressant treatment, further strengthens this hypothesis.

Table 2: this compound in Depression Research

| Finding | Implication in Pathogenesis |

|---|---|

| Lower levels of dodecanoylcarnitine in individuals with depressive symptoms. nih.govresearchgate.net | Suggests a link between mitochondrial energy metabolism and depression. |

Other Central Nervous System Disorder Models (e.g., Intracerebral Hemorrhage, Parkinson's)

The investigation of this compound has extended to other central nervous system disorders, where it has emerged as a potential biomarker.

In the context of intracerebral hemorrhage (ICH) , untargeted metabolomic analysis of serum has identified dodecanoylcarnitine as one of the most effective markers for the diagnosis of ICH. This suggests a significant alteration in its metabolism during the acute phase of this type of stroke.

In Parkinson's disease (PD) models, research has pointed to a decrease in long-chain acylcarnitines as a potential diagnostic marker. While this compound is a medium-chain acylcarnitine, some studies group C12-C14 together as long-chain, and have noted their decreased levels in PD patients. However, other studies have found no significant difference in the cerebrospinal fluid and plasma levels of acylcarnitines between PD patients and healthy controls. nih.gov One case-control study did find that PD cases had significantly lower levels of free and total carnitine compared to controls. nih.gov

Inflammatory and Immune Response Models

Emerging evidence indicates that this compound and other medium-chain acylcarnitines can play a role in modulating inflammatory and immune responses.

Studies have shown that medium-chain acylcarnitines, including those with a C12 chain length like this compound, can activate pro-inflammatory signaling pathways. nih.govresearchgate.netnih.gov Research using macrophage cell lines has demonstrated that mixed isomers of C12- or C14-carnitine can induce an NF-κB-luciferase reporter gene, indicating the activation of this key pro-inflammatory transcription factor. nih.govnih.gov

Furthermore, acylcarnitines have been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins, in a chain length-dependent manner. nih.govresearchgate.net L-C14 carnitine, a closely related long-chain acylcarnitine, has been shown to stimulate the expression and secretion of pro-inflammatory cytokines. This pro-inflammatory effect is mediated through the phosphorylation of JNK and ERK, which are downstream components of many pro-inflammatory signaling pathways. nih.govresearchgate.netnih.gov The knockdown of MyD88, a critical adaptor protein in many pattern recognition receptor signaling pathways, was found to blunt the pro-inflammatory effects of acylcarnitines. nih.govresearchgate.netnih.gov

The pro-inflammatory potential of this compound is also relevant to the understanding of chronic inflammation mechanisms. Low-grade chronic inflammation is a key feature of several metabolic diseases, such as obesity and type 2 diabetes, where elevated plasma concentrations of medium- and long-chain acylcarnitines are also observed. nih.gov This suggests a potential role for these acylcarnitines in the "sterile inflammation" associated with metabolic dysfunction.

The accumulation of acylcarnitines, as by-products of incomplete fatty acid β-oxidation, may contribute to the chronic inflammatory state by activating pattern recognition receptors and their downstream signaling pathways. This can lead to the sustained production of pro-inflammatory cytokines and other mediators, contributing to the pathogenesis of chronic diseases.

Table 3: this compound in Inflammation Research

| Finding | Implication in Inflammatory Response |

|---|---|

| Activation of NF-κB signaling. nih.govnih.gov | Induction of a key transcription factor for pro-inflammatory gene expression. |

| Induction of cyclooxygenase-2 (COX-2) expression. nih.govresearchgate.net | Leads to the production of pro-inflammatory prostaglandins. |

| Stimulation of pro-inflammatory cytokine secretion. nih.govresearchgate.netnih.gov | Contributes to the amplification and maintenance of the inflammatory response. |

Emerging Areas in Disease Models

The role of this compound is being explored in a growing number of disease models, highlighting its potential as a biomarker and a molecule of interest in various pathologies. One such emerging area is the link between acylcarnitines, the gut microbiota, and cardiovascular disease. Some research suggests that the gut microbiome can metabolize L-carnitine into trimethylamine (B31210) N-oxide (TMAO), a compound that has been associated with an increased risk of cardiovascular events. mdpi.com This raises questions about the interplay between dietary carnitine intake, gut bacteria, and the systemic levels of acylcarnitines like this compound in the context of cardiovascular health.

Furthermore, lauroylcarnitine, another term for this compound, has been identified as a potential mediator of obesity-induced inflammation, connecting it to the broader field of immunometabolism. mdpi.com The study of acylcarnitines is also expanding into ophthalmology, where they are being investigated as potential biomarkers for various eye diseases. mdpi.com These emerging areas of research underscore the multifaceted nature of this compound and its potential significance in a wide range of disease processes.

Cancer Metabolism Research (e.g., Renal Cell Carcinoma, Non-Small Cell Lung Carcinoma)

The metabolic reprogramming of cancer cells is a key area of research, with fatty acid oxidation gaining attention as a crucial energy source for tumor growth. hmdb.ca this compound, as an intermediate in this pathway, has been identified in several metabolomic studies of cancer.

Renal Cell Carcinoma (RCC): In studies of clear cell renal cell carcinoma (ccRCC), this compound has been identified as a potential biomarker. A non-targeted metabolomic analysis of surgically removed renal cancer tissue, paired normal tissue, and urine samples found significantly higher concentrations of dodecanoylcarnitine in both the cancer tissues and the urine of cancer patients compared to their normal counterparts. researchgate.netnih.gov This suggests a dysregulation of fatty acid metabolism within the tumor, leading to an accumulation and subsequent excretion of this long-chain acylcarnitine.

Another study focusing on urinary acylcarnitines in kidney cancer patients corroborated these findings, showing that most acylcarnitines, including by implication the long-chain variants like this compound, were increased in the urine of cancer patients, particularly those with higher-grade tumors. nih.govnih.gov This elevation of acylcarnitines is thought to reflect alterations in metabolism, cell component synthesis, or immune surveillance within the tumor microenvironment. nih.govnih.gov

| Biomarker | Sample Type | Observation in RCC | Potential Implication |

|---|---|---|---|

| This compound | Cancer Tissue & Urine | Significantly higher concentrations | Dysregulated fatty acid metabolism, potential biomarker |

Non-Small Cell Lung Carcinoma (NSCLC): Research into the metabolic landscape of NSCLC has also implicated acylcarnitines. A lipidomic study of NSCLC tissues revealed alterations in the levels of various acylcarnitines. Specifically, short- to medium-chain acylcarnitines were found to be decreased in cancerous tissues, while long-chain acylcarnitines were increased. acs.org Another study on tumor tissues from NSCLC patients with concurrent diabetes mellitus identified elevated levels of carnitine-C12 (dodecanoylcarnitine) in diabetic NSCLC tumors compared to non-diabetic ones. nih.gov These findings point towards a complex reprogramming of fatty acid metabolism in NSCLC, where the handling of different chain-length fatty acids is distinctly altered.

| Acylcarnitine Chain Length | Observation in NSCLC Tissue | Specific Finding for this compound (C12) |

|---|---|---|

| Short- to Medium-Chain | Decreased levels | Elevated in NSCLC with diabetes |

| Long-Chain | Increased levels |

Musculoskeletal Health Models (e.g., Osteoarthritis)

Emerging evidence suggests that osteoarthritis (OA) is not merely a disease of wear and tear but also has a significant metabolic component. nih.govbioengineer.org Altered lipid metabolism in chondrocytes, the cells of cartilage, is believed to contribute to the progression of OA. nih.govbioengineer.org

In a case-control study of end-stage osteoarthritis patients, researchers found decreased levels of medium- and long-chain acylcarnitines, which would include this compound, in OA patients compared to healthy controls. nih.gov These acylcarnitines were also found to be associated with the radiographic severity of OA. nih.gov This suggests that a disruption in the normal process of fatty acid oxidation, reflected by lower levels of acylcarnitines, may be a feature of advanced osteoarthritis.

| Metabolite Class | Observation in Osteoarthritis Patients | Association |

|---|---|---|

| Medium- and Long-Chain Acylcarnitines | Decreased levels | Radiographic severity of OA |

Sepsis and Critical Illness Models

Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. healthmanagement.org This state is accompanied by profound metabolic alterations, including a shift in fatty acid metabolism. mdpi.comnih.gov Several studies have highlighted the prognostic value of acylcarnitine profiling in septic patients.

In septic shock patients, acylcarnitines were identified as the main metabolites linked to organ dysfunction. healthmanagement.org Research has shown that non-survivors of sepsis have persistently elevated levels of a broad range of acylcarnitines following L-carnitine supplementation, suggesting a more profound metabolic derangement. nih.gov Specifically, long-chain acylcarnitines, including dodecanoylcarnitine, have been reported to be elevated in sepsis non-survivors, indicating mitochondrial and fatty acid oxidation dysfunction. semanticscholar.org The accumulation of these metabolites could contribute to the pathology of sepsis, with long-chain acylcarnitines potentially inhibiting pulmonary surfactant function and contributing to respiratory failure. semanticscholar.org

| Patient Group | Observation for Acylcarnitines (including this compound) | Potential Implication |

|---|---|---|

| Sepsis Non-Survivors | Persistently elevated levels | Profound metabolic derangement, mitochondrial dysfunction |

Lysosomal Storage Disorder Models (e.g., Mucopolysaccharidosis IIIB)

Mucopolysaccharidosis IIIB (MPS IIIB) is a lysosomal storage disorder characterized by the deficiency of a specific enzyme, leading to the accumulation of heparan sulfate. nih.gov While the primary defect is in glycosaminoglycan metabolism, secondary metabolic disturbances are also observed.

A targeted metabolomic analysis of a mouse model of MPS IIIB revealed a significant metabolic imbalance in the liver and heart. nih.govnih.gov This included an increase in the levels of free carnitine and various acylcarnitines in these tissues compared to wild-type mice. nih.gov This finding suggests an impairment of fatty acid catabolism secondary to the primary lysosomal storage defect. The accumulation of acylcarnitines like this compound in this model points to a broader cellular dysfunction that extends beyond the primary enzymatic deficiency.

| Tissue | Observation in MPS IIIB Mouse Model | Indication |

|---|---|---|

| Liver & Heart | Increased levels of acylcarnitines | Impaired fatty acid catabolism |

Hypothermia Research Models

Therapeutic hypothermia is a clinical intervention used to protect against ischemic injury, in part by reducing the body's metabolic rate. nih.gov Research in this area has explored the metabolic shifts that occur during cooling.

Studies have shown that cold exposure induces an increase in plasma acylcarnitines, which are then used as a fuel source for brown fat thermogenesis. nih.gov In a study of neonatal hypoxic-ischemic encephalopathy, therapeutic hypothermia was associated with an increase in the levels of most long-chain acylcarnitines. nih.gov This suggests that during the controlled metabolic slowdown of hypothermia, the dynamics of fatty acid transport and oxidation, as represented by acylcarnitine levels, are significantly altered.

| Condition | Observation for Long-Chain Acylcarnitines | Potential Role |

|---|---|---|

| Cold Exposure | Increased plasma levels | Fuel for thermogenesis |

| Therapeutic Hypothermia (in neonatal HIE) | Increased levels | Indicator of altered metabolic state |

Advanced Research Methodologies for O Dodecanoylcarnitine Analysis

Mass Spectrometry-Based Metabolomics and Lipidomics

Mass spectrometry (MS) has become an indispensable technology in the fields of metabolomics and lipidomics, enabling the comprehensive analysis of small molecules like O-dodecanoylcarnitine from complex biological samples. nih.gov This approach offers high sensitivity and the ability to identify and quantify a wide range of metabolites simultaneously.

Targeted acylcarnitine profiling is a hypothesis-driven approach that focuses on the quantitative analysis of a predefined set of acylcarnitines, including this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis. nih.govnih.govvtt.finih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, acylcarnitines are first extracted from biological matrices such as plasma, serum, or tissue homogenates. nih.govvtt.fi The extract is then injected into a liquid chromatograph, where different acylcarnitines are separated based on their physicochemical properties, such as polarity and size. Following separation, the molecules are ionized, most commonly by electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov

Tandem mass spectrometry operates by selecting a specific precursor ion (in this case, the molecular ion of this compound), subjecting it to collision-induced dissociation, and then detecting the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is a hallmark of targeted quantitative methods. scienceopen.com The use of stable isotope-labeled internal standards, such as deuterated this compound, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

Key Advantages of Targeted LC-MS/MS:

High sensitivity and specificity.

Accurate and precise quantification.

High throughput capabilities.

Well-established methodology for clinical diagnostics, particularly in newborn screening for inherited metabolic disorders. nih.gov

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 5-200 ng/ml for most acylcarnitines | vtt.firesearchgate.net |

| Correlation Coefficient (r²) | > 0.99 | vtt.firesearchgate.net |

| Recovery | > 88% | vtt.firesearchgate.net |

| Limit of Detection (LOD) | ~0.5 ng/ml for many acylcarnitines | vtt.firesearchgate.net |

Untargeted metabolomics and lipidomics aim to capture a comprehensive snapshot of all detectable small molecules in a biological sample, providing a hypothesis-generating approach to discover novel biomarkers and metabolic pathways. researchgate.netnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful platform for these discovery-based studies. mdpi.com

UHPLC systems utilize columns with smaller particle sizes, enabling faster separations with higher resolution and sensitivity compared to conventional HPLC. nih.gov When coupled with HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, it is possible to obtain accurate mass measurements of thousands of features in a single run. mdpi.com This high mass accuracy allows for the confident assignment of elemental compositions to unknown compounds, a critical step in their identification.

In the context of this compound analysis, an untargeted approach can reveal not only the levels of this specific acylcarnitine but also its relationship with a multitude of other metabolites, providing a broader understanding of the metabolic network. The vast amount of data generated by these platforms requires sophisticated bioinformatics and chemometric tools for data processing, feature alignment, and statistical analysis to identify significant metabolic changes.

Key Features of Untargeted UHPLC-HRMS:

Comprehensive metabolic profiling.

High-resolution and accurate mass data for confident compound identification.

Ability to discover novel biomarkers and metabolic pathways.

Requires advanced data analysis techniques.

| Analytical Platform | Key Advantages | Common Applications |

| UHPLC-HRMS | High resolution, high mass accuracy, comprehensive profiling | Biomarker discovery, pathway analysis, systems biology |

| GC-MS | Excellent for volatile and derivatized non-volatile compounds | Analysis of free fatty acids and steroids |

| Direct Infusion-MS | High throughput, no chromatographic separation | Rapid screening, lipid class profiling |

| Imaging-MS | Spatial distribution of metabolites in tissues | Biomarker identification in specific tissue regions |

Accurate quantification of this compound is essential for both research and clinical applications. The most reliable method for quantification is the stable isotope dilution technique, which is often employed in conjunction with LC-MS/MS. nih.gov This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., D3-O-dodecanoylcarnitine) to the sample at the beginning of the workflow. researchgate.net

The internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), carbon-13). As the internal standard behaves identically to the endogenous analyte during sample extraction, chromatographic separation, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a highly accurate and precise concentration can be determined.

Calibration curves are generated using a series of standards containing known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. scienceopen.com The response ratio is plotted against the concentration of the analyte to create a linear regression model, which is then used to calculate the concentration of this compound in unknown samples. scienceopen.com

| Quantitative Method | Principle | Advantages |

| Stable Isotope Dilution | Use of a stable isotope-labeled internal standard to correct for analytical variability. | High accuracy, high precision, compensates for matrix effects. |

| External Calibration | A calibration curve is generated from standards prepared separately from the sample. | Simpler to implement than internal standard methods. |

| Standard Addition | Known amounts of the analyte are added to aliquots of the sample to create a calibration curve within the sample matrix. | Can correct for matrix effects without an isotopically labeled standard. |

Application of Isotopic Tracers

Isotopic tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. nih.govnih.gov By introducing molecules labeled with stable isotopes (e.g., deuterium or carbon-13) into a biological system, researchers can track the metabolic fate of these labels as they are incorporated into downstream metabolites like this compound. nih.govucl.ac.uk

Deuterium-labeled fatty acids, such as deuterium-labeled lauric acid (the precursor to this compound), can be administered to cells or organisms to trace the pathways of fatty acid uptake, activation, and mitochondrial beta-oxidation. nih.govnih.gov Mass spectrometry is then used to monitor the appearance of the deuterium label in various acylcarnitine species.

This approach can provide valuable insights into the dynamics of fatty acid metabolism. For instance, by measuring the rate of incorporation of deuterium from a labeled fatty acid into this compound, it is possible to assess the activity of the enzymes involved in the carnitine shuttle and beta-oxidation. nih.gov This technique has been used to study inborn errors of metabolism, where defects in specific enzymes can lead to the accumulation of certain acylcarnitines. nih.gov

Example Research Application:

Peripheral blood mononuclear cells can be incubated with deuterium-labeled palmitic acid. The subsequent analysis of labeled acylcarnitines by MS/MS can help diagnose fatty acid oxidation disorders by revealing abnormalities in the metabolic process. nih.gov

| Isotope Tracer | Application | Analytical Technique |

| Deuterium-Labeled Fatty Acids | Tracing fatty acid uptake, activation, and beta-oxidation. | LC-MS/MS |

| Carbon-13 Labeled Substrates | Quantifying metabolic fluxes and pathway contributions. | GC-MS, LC-MS, NMR |

Carbon-13 (¹³C) is a stable isotope that can be used to label various metabolic precursors, such as glucose, glutamine, or fatty acids. nih.govmedchemexpress.com When these ¹³C-labeled substrates are metabolized, the ¹³C atoms are incorporated into downstream intermediates and products, including acyl-CoAs and subsequently acylcarnitines like this compound.

By analyzing the mass isotopomer distribution of this compound and other metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine the relative contributions of different substrates to its synthesis. nih.govdocumentsdelivered.com This approach, known as metabolic flux analysis, provides a quantitative understanding of the activity of various metabolic pathways under different physiological or pathological conditions.

For example, by providing ¹³C-labeled glucose, one can determine the extent to which de novo lipogenesis contributes to the fatty acid pool that forms this compound. This information is crucial for understanding the interplay between carbohydrate and lipid metabolism.

In Vitro Cellular and Tissue Culture Models

Advanced in vitro models are indispensable for dissecting the cellular and molecular functions of this compound (C12). These systems permit controlled investigations into its metabolism and influence on cellular physiology, offering insights that are complementary to in vivo studies.

Primary Cell Line Studies (e.g., Human Myotubes, Hepatic Cells)

Primary human myotubes, derived from satellite cells isolated from muscle biopsies, serve as a physiologically relevant model to study fatty acid metabolism. Research has demonstrated that primary human myotubes produce and release acylcarnitines, including this compound, into the supernatant when supplied with fatty acids like palmitate nih.gov. This process indicates the incomplete oxidation of fatty acids within the muscle cells nih.gov.

Studies using ¹³C-labeled palmitate have confirmed that primary human myotubes rapidly metabolize it, leading to the appearance of ¹³C-derivatives of dodecanoylcarnitine (C12) and decanoylcarnitine (B1670086) (C10) in the culture medium nih.gov. This suggests that the release of medium-chain acylcarnitines is a direct result of partial β-oxidation in skeletal muscle nih.gov. Further investigations have shown that myotubes from donors with a high fasting respiratory quotient (indicating lower fat oxidation in vivo) produce and release significantly higher amounts of medium-chain acylcarnitines nih.gov. This finding is linked to a decreased expression of medium-chain acyl-coenzyme A dehydrogenase (MCAD) in these cells, explaining the higher rate of incomplete fatty acid oxidation nih.gov.

Interestingly, this compound, along with other medium-chain acylcarnitines, has been shown to support the oxidation of palmitate in primary human myotubes more effectively than L-carnitine alone nih.gov. This suggests a potential regulatory or functional role for these metabolites in muscle energy metabolism nih.gov.

Genetically Modified Cell Models (e.g., Knockouts)

Genetically modified cell models have been crucial in elucidating the pathways involving carnitine and its acylated derivatives. By knocking out specific genes, researchers can study the direct consequences on cellular metabolism and function.

One key area of investigation involves the organic cation transporter novel type 2 (OCTN2), encoded by the SLC22A5 gene, which is responsible for transporting carnitine into cells researchgate.netnih.gov. Human induced pluripotent stem cells (hiPSCs) have been engineered with a full OCTN2 knockout researchgate.netnih.gov. Cardiomyocytes differentiated from these knockout cells replicate phenotypes of primary carnitine deficiency (PCD), including lipid accumulation and metabolic remodeling when cultured in fatty acid-based media researchgate.netnih.gov. These models have been instrumental in identifying novel disease mechanisms, such as ferroptosis, an iron- and lipid-dependent cell death pathway, in the context of PCD cardiomyopathy researchgate.netnih.gov.

Another relevant model is the carnitine palmitoyltransferase 2 (CPT2) knockout in C2C12 myotubes nih.gov. CPT2 is essential for the mitochondrial import and oxidation of long-chain fatty acids. The CPT2 knockout cells exhibit increased accumulation of palmitoylcarnitine (B157527) and a loss of fatty acid oxidation capacity nih.gov. This model has demonstrated that the loss of CPT2 exacerbates palmitate-induced insulin (B600854) resistance, suggesting that the accumulation of long-chain acylcarnitines can impair cellular function nih.gov. While not directly focused on this compound, these models provide a framework for understanding how disruptions in carnitine-dependent fatty acid transport and oxidation affect the broader acylcarnitine pool and cellular health.

In Vivo Animal Models

Animal models are critical for understanding the systemic effects and physiological relevance of this compound in complex biological systems. These models allow for the investigation of its role in various metabolic states and diseases.

Rodent Disease Models (e.g., Diabetic, Genetic Knockout Mice)

Genetic knockout mice have been invaluable for studying the specific roles of proteins involved in carnitine metabolism.

OCTN1 Knockout Mice : Metabolome analysis of octn1 knockout mice revealed a complete deficiency of the antioxidant ergothioneine, for which OCTN1 is a key transporter, rather than major changes in carnitine metabolism nih.gov.

OCTN2 Knockout Models : Animal models of primary carnitine deficiency, created through genetic modification or chemical inhibition, show systemic carnitine depletion, impaired palmitate metabolism, and lipid accumulation (steatosis) in the liver nih.gov. These models replicate key features of the human disease and are essential for studying the consequences of impaired carnitine transport.

CPT1 Knockout Mice : A conditional knockout model for carnitine palmitoyltransferase 1 (CPT1), a key regulatory enzyme in fatty acid oxidation, has been proposed to study deficiencies that can lead to severe cardiomyopathies rug.nl.

CROT Knockout Mice : Mice deficient in Carnitine O-octanoyltransferase (CROT), a peroxisomal enzyme, show increased levels of omega-3 fatty acids in the liver and plasma, suggesting a shift away from carnitine-dependent catabolism frontiersin.org.

These models demonstrate how genetic alterations in carnitine transport and metabolism pathways directly impact fatty acid oxidation and the acylcarnitine pool, providing a context for the role of individual acylcarnitine species like this compound.

Dietary and Exercise Intervention Studies

Dietary and exercise interventions are known to profoundly impact fatty acid metabolism, and this is reflected in the plasma acylcarnitine profile.

Dietary Interventions: In diet-induced obese mice, L-carnitine supplementation has been shown to improve insulin-stimulated glucose utilization and increase the levels of several medium- and long-chain acylcarnitine species in both plasma and tissues nih.gov. This suggests that carnitine supplementation can enhance the mitochondrial efflux of excess acyl groups nih.gov. Studies in overweight cats undergoing weight loss have found that dietary L-carnitine supplementation facilitates fatty acid oxidation, as evidenced by a lower respiratory quotient and increased palmitate flux rate nih.gov. Conversely, other studies in rats on a hypocaloric diet found no significant effect of L-carnitine supplementation on weight loss or body composition, suggesting that endogenous carnitine synthesis was sufficient nih.gov.

Exercise Interventions: Exercise is a significant physiological challenge that increases the demand for fatty acid oxidation. Studies in high-fat diet (HFD)-induced obese mice demonstrated that exercise intervention (treadmill running) alleviated insulin resistance and glucose intolerance oup.comnih.gov. Metabolomic analysis of these mice revealed that exercise reversed some of the HFD-induced changes in plasma metabolites, including an increase in dodecanoylcarnitine oup.com. This aligns with findings in humans, where moderate-intensity exercise leads to a pronounced and transient increase in medium-chain acylcarnitines, including dodecanoylcarnitine, in the plasma nih.govplos.org. This increase is thought to reflect the use of fatty acids as an energy source by working muscles mdpi.com.

Table 1: Summary of Findings from In Vivo Animal Intervention Studies

| Intervention | Animal Model | Key Findings Related to Acylcarnitines |

|---|---|---|

| L-Carnitine Supplementation | Obese Diabetic Mice | Improved insulin-stimulated glucose disposal; Increased circulating levels of acetyl-carnitine and several medium- and long-chain acylcarnitine species. nih.gov |

| L-Carnitine Supplementation | Overweight Cats | Facilitated fatty acid oxidation during rapid weight loss. nih.gov |

| Exercise Training | High-Fat Diet-Induced Obese Mice | Alleviated insulin resistance; Reversed changes in plasma metabolites, with dodecanoylcarnitine levels increasing post-exercise. oup.com |

Integrative 'Omics' Data Analysis

The integration of multiple 'omics' platforms—such as metabolomics, transcriptomics, and proteomics—provides a holistic view of the role of this compound within complex biological networks. This approach allows researchers to move beyond single-molecule measurements to understand pathway-level alterations.

In studies combining metabolomics and transcriptomics in HFD-induced obese mice, exercise intervention was found to regulate both transcriptional and metabolic networks oup.comnih.gov. Targeted metabolomics analysis identified dodecanoylcarnitine as one of the metabolites in plasma and skeletal muscle that was altered by the interplay of diet and exercise oup.com. By integrating these findings with RNA-sequencing data, researchers can identify correlations between specific gene expression profiles and metabolite levels, providing mechanistic insights into how exercise improves systemic energy homeostasis oup.comnih.gov.

For example, integrated analysis in small cell lung cancer (SCLCC) cells compared to normal control cells revealed a dramatic decrease in metabolite-metabolite correlations in the cancer cells nih.gov. Pathway analysis linked this loss of correlation to alterations in fatty acid oxidation, among other pathways. The study found an accumulation of acylcarnitines in SCLCC, which corresponded with a significant elevation of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme for fatty acid oxidation nih.gov. This type of integrative analysis helps to build comprehensive network models that outline the biochemical interconnections between metabolites and gene expression, placing molecules like this compound within the context of reprogrammed metabolic pathways nih.gov.

Metabolomic, Proteomic, and Transcriptomic Data Integration

A comprehensive understanding of the functional role of this compound can be achieved by integrating data from metabolomics with other "omics" platforms, such as proteomics and transcriptomics. This multi-omics approach provides a more complete picture of the flow of biological information from gene expression to protein function and, ultimately, to metabolic phenotype. nih.gov

The integration of these datasets enables researchers to connect changes in the abundance of this compound with alterations in the expression of genes (transcriptomics) and the abundance of proteins (proteomics) that are involved in its metabolism. For instance, an elevation in this compound levels might be correlated with the upregulation of genes encoding for carnitine acyltransferases or the downregulation of enzymes involved in beta-oxidation.

Several strategies are employed for the integration of multi-omics data:

Correlation-based integration: This approach identifies statistical correlations between the levels of this compound and the expression levels of specific transcripts or the abundance of particular proteins.

Pathway-based integration: This method maps the identified metabolites, proteins, and transcripts onto known biological pathways, such as fatty acid metabolism or the carnitine shuttle system. mdpi.com This can reveal how perturbations in these pathways affect the levels of this compound.

Network-based integration: This strategy constructs interaction networks to visualize the complex relationships between this compound and other biological molecules.

The integration of metabolomic and transcriptomic data, for example, has been used to elucidate the molecular mechanisms of various diseases. plos.orgnih.gov By combining these datasets, researchers can identify key metabolic pathways and the genes that regulate them, providing valuable insights into disease pathogenesis.

A hypothetical example of how multi-omics data can be integrated to understand the role of this compound in a specific condition is presented in the table below.

| Omics Layer | Observation | Biological Interpretation |

| Metabolomics | Increased levels of this compound | Potential impairment in the beta-oxidation of long-chain fatty acids. |

| Transcriptomics | Decreased expression of the ACADVL gene | Reduced transcription of the gene encoding very long-chain acyl-CoA dehydrogenase, an enzyme crucial for beta-oxidation. |

| Proteomics | Lower abundance of the VLCAD protein | Diminished levels of the functional enzyme, leading to a bottleneck in the metabolic pathway. |

Systems Biology Approaches

Systems biology utilizes computational and mathematical modeling to understand the complex interactions within biological systems as a whole. nih.gov In the context of this compound, systems biology approaches can be used to model the intricate network of biochemical reactions that govern its synthesis, transport, and degradation.

These approaches can help to:

Simulate metabolic fluxes: Systems biology models can predict the flow of metabolites through the fatty acid oxidation pathway, providing insights into how factors such as diet or disease can impact the levels of this compound.

Identify key regulatory points: By analyzing the structure of the metabolic network, researchers can identify enzymes and transporters that have the most significant control over the concentration of this compound.

Predict the effects of perturbations: These models can be used to simulate the effects of genetic mutations or drug interventions on the metabolism of this compound and other related metabolites.

A key aspect of systems biology is the reconstruction of genome-scale metabolic models (GEMs), which are mathematical representations of the entire metabolic network of an organism. These models can be used to investigate the role of this compound in the broader context of cellular metabolism.

The application of systems biology to the study of this compound can provide a deeper understanding of its involvement in complex diseases where fatty acid metabolism is dysregulated, such as inborn errors of metabolism, cardiovascular disease, and type 2 diabetes. hmdb.ca

Computational and Statistical Methodologies

The analysis of the large and complex datasets generated by modern metabolomics platforms requires the use of advanced computational and statistical methods. These tools are essential for extracting meaningful biological insights from the data.

Multivariate Data Analysis (e.g., Orthogonal Partial Least Squares-Discriminant Analysis)